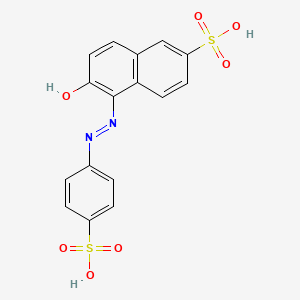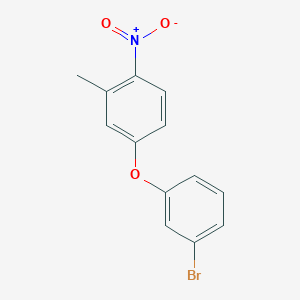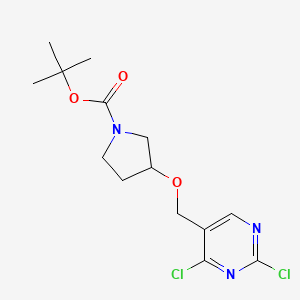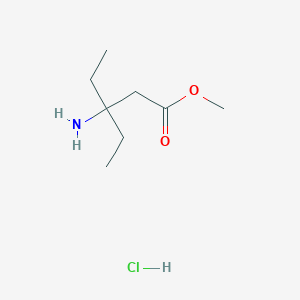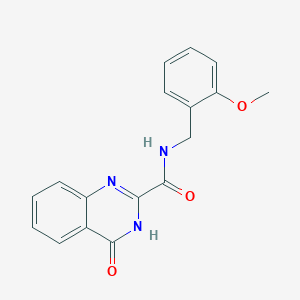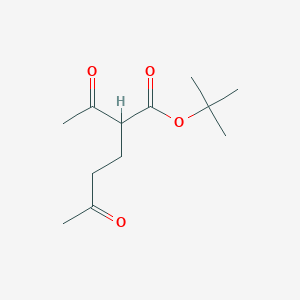
1,1-Dimethylethyl 2-acetyl-5-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester is an organic compound with the molecular formula C12H20O4. It is a derivative of hexanoic acid and is characterized by the presence of acetyl and oxo groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester typically involves the esterification of 2-Acetyl-5-oxohexanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides and esters.
Applications De Recherche Scientifique
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester involves its interaction with various molecular targets. The acetyl and oxo groups can participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetyl-5-oxohexanoic acid ethyl ester
- 5-Oxohexanoic acid ethyl ester
- 2-Acetyl-5-oxohexanoic acid methyl ester
Uniqueness
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups.
Propriétés
Numéro CAS |
35490-06-3 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
tert-butyl 2-acetyl-5-oxohexanoate |
InChI |
InChI=1S/C12H20O4/c1-8(13)6-7-10(9(2)14)11(15)16-12(3,4)5/h10H,6-7H2,1-5H3 |
Clé InChI |
WACMLKBTVHDMCO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(C(=O)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


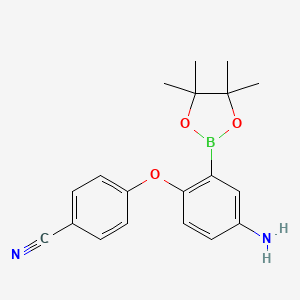

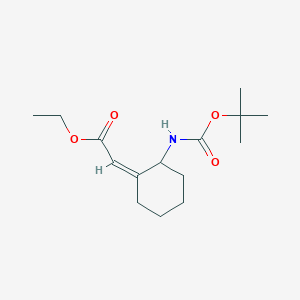
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
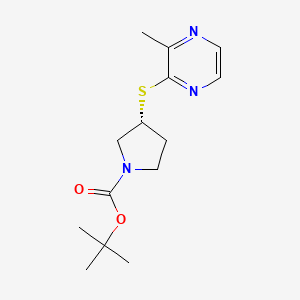
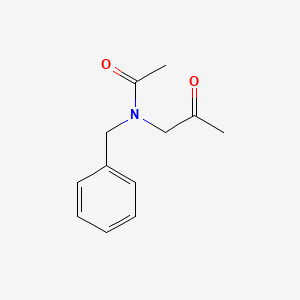

![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)

